molecular formula C17H14ClN3O3 B2889546 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286720-59-9

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2889546
CAS No.: 1286720-59-9
M. Wt: 343.77
InChI Key: XKSWEHBQPXYCRQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl chloride in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the oxadiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the phenyl and oxadiazole rings.

    Reduction: Products include hydrazine derivatives.

    Substitution: Products include substituted derivatives at the chlorophenyl group.

Scientific Research Applications

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has been studied for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound has been used in studies related to enzyme inhibition and receptor binding.

    Industry: It has applications in the development of agrochemicals and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. The phenoxymethyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(2-chlorophenyl)-N-(5-(phenylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the phenoxymethyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-14-9-5-4-6-12(14)10-15(22)19-17-21-20-16(24-17)11-23-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSWEHBQPXYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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